バルサラジド二ナトリウム
概要
説明
バルサラジド二ナトリウム二水和物は、潰瘍性大腸炎などの炎症性腸疾患の治療に主に使用される抗炎症薬ですこの標的化されたデリバリーにより、有効成分は結腸の炎症部位に直接作用するため、消化管のより早い段階で有効成分を放出する他の治療法よりも効果的です .
科学的研究の応用
Balsalazide disodium dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of azo bond cleavage and oxidation reactions.
Biology: Investigated for its effects on cellular pathways and gene expression in inflammatory conditions.
Medicine: Primarily used in the treatment of ulcerative colitis and other inflammatory bowel diseases.
Industry: Employed in the formulation of pharmaceutical products for targeted drug delivery in the colon.
作用機序
バルサラジド二ナトリウム二水和物は、プロドラッグであり、結腸で酵素的に切断されてメサラジン(5-アミノサリチル酸)を放出します。メサラジンは、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの産生を阻害することで、抗炎症作用を発揮します。 また、サイトカイン産生に影響を与え、酸化ストレスを軽減することで、免疫応答を調節します .
生化学分析
Biochemical Properties
Balsalazide Disodium is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug indicated for the treatment of mildly to moderately active ulcerative colitis . It is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule, and the inert 4-aminobenzoyl- (beta)-alanine .
Cellular Effects
Balsalazide Disodium works by decreasing swelling in the colon, thereby reducing symptoms of ulcerative colitis such as diarrhea, rectal bleeding, and stomach pain .
Molecular Mechanism
The molecular mechanism of Balsalazide Disodium involves the delivery of mesalamine to the large intestine to act directly on ulcerative colitis .
Temporal Effects in Laboratory Settings
In a clinical trial, high dose Balsalazide Disodium (3.0 g twice daily) was superior in maintaining remission in patients with ulcerative colitis compared with a low dose (1.5 g twice daily) or a standard dose of mesalamine (0.5 g three times daily). All three treatments were safe and well tolerated .
Dosage Effects in Animal Models
In animal reproduction studies, there were no adverse developmental effects observed after oral administration of Balsalazide Disodium in pregnant rats and rabbits during organogenesis at doses .
Metabolic Pathways
Balsalazide Disodium is metabolized by bacterial azoreduction in the colon to produce 5-aminosalicylic acid (mesalamine, active), 4-aminobenzoyl-β-alanine (inert), and their metabolites .
Transport and Distribution
Balsalazide Disodium is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule, and the inert 4-aminobenzoyl- (beta)-alanine .
Subcellular Localization
Balsalazide Disodium works inside the bowels to reduce the inflammation and other symptoms of the disease . It is usually administered as the disodium salt .
準備方法
合成経路および反応条件
バルサラジド二ナトリウム二水和物の合成には、いくつかの重要なステップが含まれます。
アシル化反応: 出発物質である4-アミノ安息香酸は、グリシンとアシル化されて4-アミノヒップル酸を形成します。
触媒水素化: 次に、4-アミノヒップル酸を触媒水素化して対応するアミンを生成します。
ジアゾ化反応: アミンは、亜硝酸と反応させてジアゾニウム塩を生成します。
カップリング反応: ジアゾニウム塩は次にサリチル酸とカップリングされてバルサラジドを生成します
工業生産方法
工業的には、バルサラジド二ナトリウム二水和物の合成は、効率と収率が最適化されています。マイクロ波支援合成が採用されて、反応時間を短縮し、収率を向上させています。 この方法は、N-アシル化、水素化還元、ジアゾ化、カップリング反応に続いて塩形成を行うことを含みます .
化学反応の分析
反応の種類
バルサラジド二ナトリウム二水和物は、いくつかの種類の化学反応を起こします。
酸化: バルサラジドは、クロラミン-Tやブロマミン-Tなどの試薬を使用して、酸性条件下で酸化できます。
還元: この化合物は、触媒水素化を使用してアミン型に還元できます。
置換: ジアゾニウム中間体は、さまざまな求核試薬と置換反応を起こして、さまざまな誘導体を形成できます。
一般的な試薬および条件
形成された主要な生成物
酸化: 2-ヒドロキシ-5-ニトロソ安息香酸、3-(4-ニトロソベンゾイルアミノ)プロピオン酸.
還元: 対応するアミン誘導体。
科学研究への応用
バルサラジド二ナトリウム二水和物は、さまざまな科学研究に幅広く応用されています。
類似化合物との比較
類似化合物
メサラジン(5-アミノサリチル酸): バルサラジドの活性代謝物であり、炎症性腸疾患の治療に直接使用されます。
スルファサラジン: 結腸でメサラジンを放出する別のプロドラッグですが、キャリア分子が異なります。
オルサラジン: 潰瘍性大腸炎の治療にも使用されるメサラジンの二量体。
独自性
バルサラジド二ナトリウム二水和物は、メサラジンを小腸をバイパスして結腸に特異的にデリバリーできる点が特徴です。 この標的化されたデリバリーにより、全身的な副作用が軽減され、結腸の炎症部位における治療効果が向上します .
生物活性
Balsalazide disodium dihydrate is a prodrug primarily used in the treatment of mildly to moderately active ulcerative colitis (UC). Its biological activity is closely linked to its conversion into mesalamine (5-aminosalicylic acid) in the colon, which exerts anti-inflammatory effects. This article provides a detailed overview of the biological activity of balsalazide disodium dihydrate, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Balsalazide disodium is delivered intact to the colon, where it undergoes bacterial azoreduction to release mesalamine and 4-aminobenzoyl-β-alanine. The mechanism by which mesalamine exerts its therapeutic effects is not fully understood; however, it is believed to inhibit the production of inflammatory mediators such as leukotrienes and prostaglandins in the colonic mucosa, thereby reducing inflammation associated with UC .
Pharmacokinetics
The pharmacokinetic profile of balsalazide disodium shows that it has minimal systemic absorption, with over 99% of its active metabolite delivered to the colon. Key pharmacokinetic parameters are summarized in Table 1:
Parameter | Value (Mean ± SD) |
---|---|
Cmax (5-ASA) | 8.2 ± 1.98 μg/mL |
AUC (5-ASA) | 22.0 ± 8.23 μg·hr/mL |
Tmax (5-ASA) | 8.7 ± 1.99 hr |
Urinary Recovery (5-ASA) | 0.22% |
Urinary Recovery (N-Ac-5-ASA) | 10.2% |
This data indicates that systemic exposure to balsalazide and its metabolites is relatively low, emphasizing its localized action within the gastrointestinal tract .
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of balsalazide disodium in treating UC. A multicenter, randomized, double-blind study demonstrated that a dosage of 6.6 g/day significantly improved clinical outcomes compared to placebo. Key findings from this study include:
- Clinical Improvement : Achieved by 55% of patients receiving balsalazide versus 40% in the placebo group (P=0.02).
- Rectal Bleeding Improvement : A significant reduction was noted in patients treated with balsalazide compared to those on placebo.
The study also reported that adverse events were similar between treatment groups, with headaches being the most common complaint .
Safety Profile
Balsalazide disodium is generally well-tolerated. In clinical trials involving pediatric patients aged 5 to 17 years, common adverse reactions included headache (15%), abdominal pain (13%), and diarrhea (9%). Importantly, serious adverse events were rare and typically resolved upon discontinuation of the drug . Table 2 summarizes common adverse reactions observed during clinical trials:
Adverse Reaction | Frequency (%) |
---|---|
Headache | 15 |
Abdominal Pain | 13 |
Diarrhea | 9 |
Vomiting | 10 |
Case Studies
- Pediatric Case Study : A study involving pediatric patients found that those treated with balsalazide at doses of either 2.25 g/day or 6.75 g/day showed significant clinical improvement after eight weeks, with a notable percentage achieving remission based on modified Sutherland UC activity index scores .
- Adult Case Study : An adult patient cohort receiving balsalazide for over a year exhibited increased systemic drug exposure compared to healthy subjects, highlighting variations in drug metabolism and absorption based on patient demographics and disease severity .
特性
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3Na2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150399-21-6 | |
Record name | Balsalazide disodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BALSALAZIDE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。